molecular formula C11H13N5O2 B2994361 6-hydroxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide CAS No. 2034447-77-1

6-hydroxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide

Cat. No.: B2994361
CAS No.: 2034447-77-1
M. Wt: 247.258
InChI Key: SDFUGGQSRVUWOK-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .

Scientific Research Applications

Modification Strategies to Reduce Metabolism

Research has shown strategies for modifying the structure of imidazo[1,2-a]pyrimidine compounds to reduce metabolism mediated by aldehyde oxidase (AO), a challenge in drug development. By altering the heterocycle or blocking the reactive site, researchers have effectively reduced AO metabolism, a strategy that could be applied to related compounds for enhanced stability and efficacy in drug design (Linton et al., 2011).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and derivatives have been synthesized and shown potent in vitro activity against protozoal pathogens, including Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative agents of sleeping sickness and malaria, respectively. These findings underscore the potential for developing new antiprotozoal agents from imidazo[1,2-a]pyrimidine derivatives (Ismail et al., 2004).

Novel Synthesis Approaches

Research into the synthesis of thiazolopyrimidines, thiazolodipyrimidines, and related compounds has expanded the toolkit for creating diverse heterocyclic compounds with potential applications in drug development and beyond. These synthetic approaches enable the exploration of novel chemical spaces for therapeutic discovery (Sherif et al., 1993).

Anticancer and Anti-inflammatory Properties

A series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the therapeutic potential of pyrimidine derivatives in oncology and inflammation management. Such research paves the way for the development of new therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).

Cellular Permeability Investigation

Studies on the cellular permeability of DNA-binding pyrrole-imidazole polyamides indicate that modifications to the linker structure can significantly affect cellular uptake. This research offers insights into designing more effective gene-regulating drugs by optimizing the cellular permeability of polyamides (Liu & Kodadek, 2009).

Future Directions

The future of imidazole derivatives in drug development looks promising due to their broad range of chemical and biological properties . There is a great importance of heterocyclic ring containing drugs .

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-8-12-2-4-16(8)5-3-13-11(18)9-6-10(17)15-7-14-9/h2,4,6-7H,3,5H2,1H3,(H,13,18)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFUGGQSRVUWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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